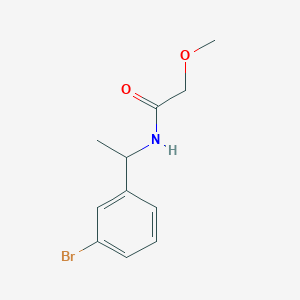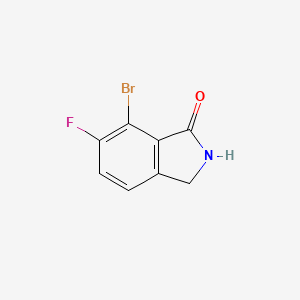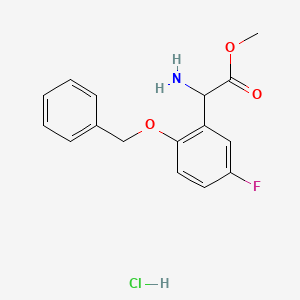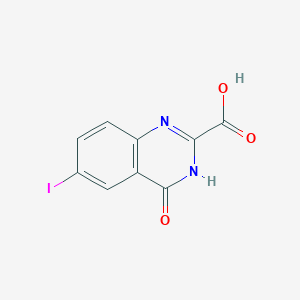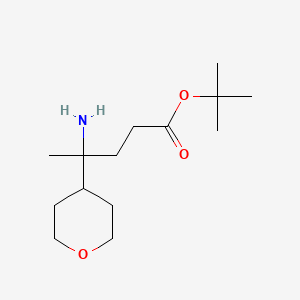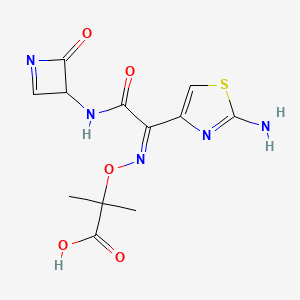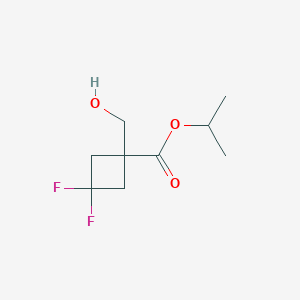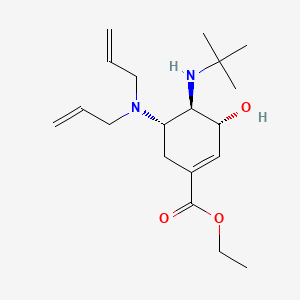
2-((1,3,4-Thiadiazol-2-yl)thio)-1-(thiophen-2-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1,3,4-Thiadiazol-2-yl)thio)-1-(thiophen-2-yl)ethan-1-one is a heterocyclic compound that contains both thiadiazole and thiophene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,3,4-Thiadiazol-2-yl)thio)-1-(thiophen-2-yl)ethan-1-one typically involves the reaction of 2-mercapto-1,3,4-thiadiazole with 2-bromoacetylthiophene under basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and a base like potassium carbonate is used to facilitate the reaction. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-((1,3,4-Thiadiazol-2-yl)thio)-1-(thiophen-2-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole or thiophene rings are substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield sulfoxides or sulfones, while reduction may produce thiol or thioether derivatives.
Applications De Recherche Scientifique
2-((1,3,4-Thiadiazol-2-yl)thio)-1-(thiophen-2-yl)ethan-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound has potential as a pharmacophore in the design of new drugs, particularly for its antimicrobial, antifungal, and anticancer properties.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as conductive polymers and organic semiconductors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mécanisme D'action
The mechanism of action of 2-((1,3,4-Thiadiazol-2-yl)thio)-1-(thiophen-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((1,3,4-Thiadiazol-2-yl)thio)-1-phenylethan-1-one
- 2-((1,3,4-Thiadiazol-2-yl)thio)-1-(furan-2-yl)ethan-1-one
- 2-((1,3,4-Thiadiazol-2-yl)thio)-1-(pyridin-2-yl)ethan-1-one
Uniqueness
2-((1,3,4-Thiadiazol-2-yl)thio)-1-(thiophen-2-yl)ethan-1-one is unique due to the presence of both thiadiazole and thiophene rings in its structure. This combination imparts distinct electronic and steric properties, making the compound versatile for various applications. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain chemical reactions, as well as unique biological activities.
Propriétés
Formule moléculaire |
C8H6N2OS3 |
|---|---|
Poids moléculaire |
242.3 g/mol |
Nom IUPAC |
2-(1,3,4-thiadiazol-2-ylsulfanyl)-1-thiophen-2-ylethanone |
InChI |
InChI=1S/C8H6N2OS3/c11-6(7-2-1-3-12-7)4-13-8-10-9-5-14-8/h1-3,5H,4H2 |
Clé InChI |
XMQAYSMOSONXDX-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C(=O)CSC2=NN=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


